![molecular formula C11H8BrN5O B1384388 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 937604-16-5](/img/structure/B1384388.png)
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Vue d'ensemble
Description
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a bromobenzyl group attached at the 3-position and a hydroxyl group at the 7-position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for myeloperoxidase.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can inhibit the proliferation of cancer cells . The compound likely interacts with its targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Result of Action
The compound has shown good antitumor activities, especially against certain types of cancer cells . The molecular and cellular effects of the compound’s action likely involve the inhibition of cell proliferation and the induction of apoptosis .
Analyse Biochimique
Biochemical Properties
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of key proteins required for cell cycle progression . This inhibition leads to cell cycle arrest, particularly in the G1 phase, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells .
Additionally, this compound has been shown to interact with ubiquitin-specific peptidase 28 (USP28), a deubiquitinating enzyme involved in protein degradation pathways . By inhibiting USP28, the compound can modulate the stability of various proteins, influencing cellular processes such as apoptosis and cell survival .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and promotes apoptosis. Studies have shown that it significantly inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound’s ability to inhibit CDK2 and USP28 plays a crucial role in these effects, as it disrupts cell cycle progression and enhances the degradation of anti-apoptotic proteins .
Furthermore, this compound affects cell signaling pathways. It has been observed to inhibit the activation of epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in cancer cells . These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced tumor growth and increased sensitivity to apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active sites of CDK2 and USP28, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity.
In the case of CDK2, the inhibition leads to a decrease in the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle . This results in cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase and undergoing DNA replication . For USP28, the inhibition disrupts the deubiquitination of target proteins, leading to their degradation by the proteasome and promoting apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Over time, the compound may undergo metabolic degradation, leading to a decrease in its inhibitory activity .
Long-term studies in vitro have demonstrated that continuous exposure to this compound results in sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have also shown that the compound can effectively inhibit tumor growth over extended periods, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.
Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth . Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of toxicity .
Metabolic Pathways
This compound is metabolized through various pathways in the body. The primary route of metabolism involves hepatic enzymes, which convert the compound into inactive metabolites that are excreted via the kidneys . Cytochrome P450 enzymes play a crucial role in this process, with specific isoforms such as CYP3A4 and CYP2D6 being involved in the oxidative metabolism of the compound .
The compound’s metabolism can also affect its pharmacokinetics and bioavailability. For instance, rapid metabolism may lead to a decrease in the compound’s half-life, reducing its effectiveness . Conversely, inhibition of metabolic enzymes can prolong the compound’s activity, enhancing its therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s intracellular concentration and distribution, affecting its overall efficacy .
Additionally, binding proteins such as serum albumin can affect the compound’s distribution in the bloodstream . The binding to these proteins can modulate the compound’s bioavailability and tissue penetration, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound has been observed to localize primarily in the cytoplasm and nucleus of cancer cells . This localization allows it to interact with its target enzymes, CDK2 and USP28, which are predominantly found in these compartments .
Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity . For example, phosphorylation of the compound may enhance its binding affinity to CDK2, increasing its inhibitory potency . Similarly, ubiquitination can affect the compound’s stability and degradation, modulating its overall effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl azide with a suitable alkyne to form the triazole ring, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Another triazolopyrimidine derivative with similar biological activities.
5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one: A pyrimidine derivative with antibacterial activity.
Uniqueness
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzyl group and the hydroxyl group at specific positions enhances its potential as a versatile intermediate in organic synthesis and its biological activity as an enzyme inhibitor .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQDZLKGTUOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
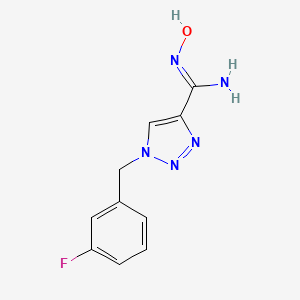
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
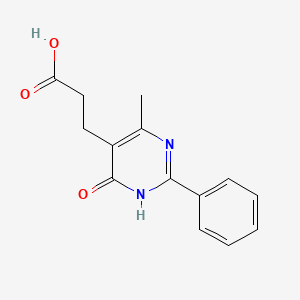
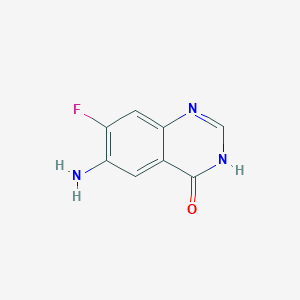
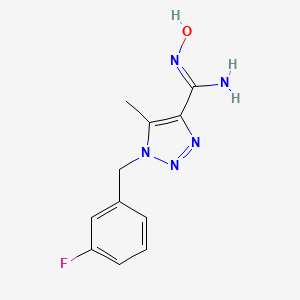
![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
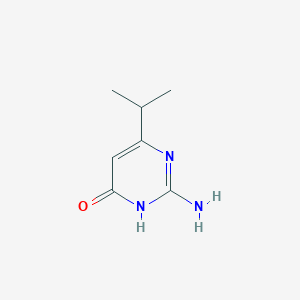
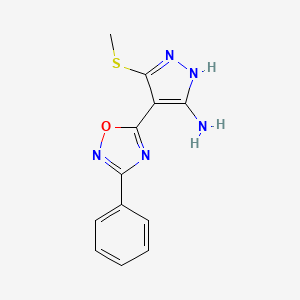
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)
